molecular formula C29H24N4O2S3 B4324648 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B4324648
M. Wt: 556.7 g/mol
InChI Key: CJKAZCHLQJRPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that features a unique combination of benzothiazole, thienyl, and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step reactions. One common approach is the Biginelli reaction, which is a three-component condensation reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction conditions often include the use of catalysts such as Lewis acids, and the reaction is typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are advantageous as they offer a more efficient and environmentally friendly approach to synthesis.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole and thienyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents . The presence of the benzothiazole moiety is particularly significant due to its known biological activity.

Medicine

Medicinally, this compound and its derivatives are being explored for their potential as anti-tubercular, anti-cancer, and anti-inflammatory agents . The combination of different functional groups within the molecule allows for interactions with various biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electronic characteristics .

Mechanism of Action

The mechanism of action of 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets. For instance, the benzothiazole moiety can interact with enzymes, inhibiting their activity and leading to various biological effects . The compound may also interfere with cellular pathways, leading to its observed medicinal properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE apart is the combination of these three distinct moieties within a single molecule.

Properties

IUPAC Name

2-amino-4-[4-(1,3-benzothiazol-2-ylsulfanylmethyl)thiophen-2-yl]-1-(4-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O2S3/c1-35-19-11-9-18(10-12-19)33-22-6-4-7-23(34)27(22)26(20(14-30)28(33)31)25-13-17(15-36-25)16-37-29-32-21-5-2-3-8-24(21)38-29/h2-3,5,8-13,15,26H,4,6-7,16,31H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKAZCHLQJRPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(C(=C2N)C#N)C4=CC(=CS4)CSC5=NC6=CC=CC=C6S5)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 2
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 3
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 4
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 5
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Reactant of Route 6
2-AMINO-4-{4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2-THIENYL}-1-(4-METHOXYPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

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